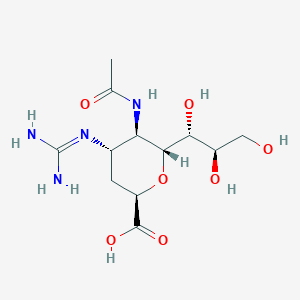

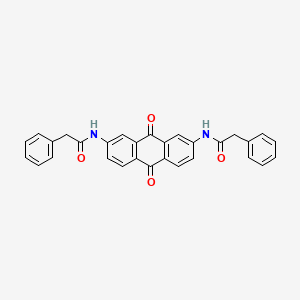

![molecular formula C24H28N4O4 B10841397 2,7-Bis[2-(isopropylamino)acetamido]anthraquinone](/img/structure/B10841397.png)

2,7-Bis[2-(isopropylamino)acetamido]anthraquinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

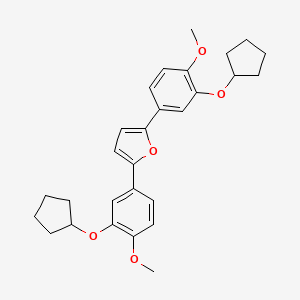

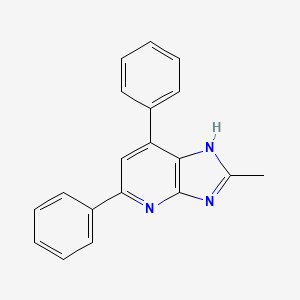

2,7-Bis[2-(isopropylamino)acetamido]antraquinona es un compuesto sintético que pertenece a la familia de las antraquinonas. Las antraquinonas son conocidas por sus diversas actividades biológicas y aplicaciones en varios campos, incluyendo la medicina y la industria. Este compuesto en particular ha despertado interés debido a sus posibles propiedades terapéuticas, especialmente en el contexto de la investigación del cáncer.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 2,7-Bis[2-(isopropylamino)acetamido]antraquinona típicamente implica los siguientes pasos:

Material de partida: El proceso comienza con 2,7-diaminoantraquinona.

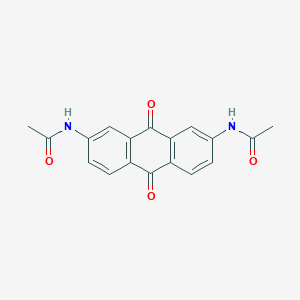

Acetilación: La 2,7-diaminoantraquinona se acetila para formar 2,7-diacetylaminoantraquinona.

Aminación: El producto acetilado se amina luego con isopropilamina para producir el compuesto final.

Métodos de producción industrial: Si bien los métodos de producción industrial específicos para este compuesto no están ampliamente documentados, el enfoque general implica escalar el proceso de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción, como la temperatura, la presión y la elección del solvente, para asegurar un alto rendimiento y pureza.

Tipos de reacciones:

Oxidación: El compuesto puede sufrir reacciones de oxidación, que pueden alterar sus grupos funcionales y su estructura general.

Reducción: Las reacciones de reducción también pueden ocurrir, convirtiendo potencialmente el compuesto en diferentes derivados.

Sustitución: El compuesto es susceptible a reacciones de sustitución, donde los grupos funcionales pueden ser reemplazados por otros.

Reactivos y condiciones comunes:

Agentes oxidantes: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Agentes reductores: El borohidruro de sodio y el hidruro de aluminio y litio son agentes reductores típicos.

Reactivos de sustitución: Se pueden usar varias aminas y haluros para reacciones de sustitución.

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados de quinona, mientras que la reducción podría producir derivados de hidroquinona.

Aplicaciones Científicas De Investigación

2,7-Bis[2-(isopropylamino)acetamido]antraquinona tiene varias aplicaciones de investigación científica:

Investigación del cáncer: El compuesto ha demostrado potencial como inhibidor de la telomerasa, convirtiéndolo en un candidato para la terapia del cáncer.

Estudios biológicos: Su capacidad para interactuar con moléculas biológicas lo hace útil para estudiar procesos y mecanismos celulares.

Química medicinal: La estructura del compuesto permite modificaciones, lo que lleva al desarrollo de nuevos agentes terapéuticos.

Aplicaciones industriales: Los derivados de la antraquinona se utilizan en la producción de colorantes y otros procesos industriales.

Mecanismo De Acción

El principal mecanismo de acción para 2,7-Bis[2-(isopropylamino)acetamido]antraquinona implica la inhibición de la telomerasa. La telomerasa es una enzima que mantiene la longitud de los telómeros, que son tapas protectoras en los extremos de los cromosomas. Al inhibir la telomerasa, el compuesto puede inducir la senescencia celular y la apoptosis en las células cancerosas . Esto lo convierte en un candidato prometedor para terapias contra el cáncer.

Compuestos similares:

2,7-Diaminoantraquinona: El material de partida para la síntesis del compuesto.

2,7-Diacetylaminoantraquinona: Un intermedio en el proceso de síntesis.

Otros derivados de la antraquinona: Compuestos como la doxorrubicina y la daunorrubicina, que también se utilizan en la terapia del cáncer.

Singularidad: Lo que distingue a 2,7-Bis[2-(isopropylamino)acetamido]antraquinona es su estructura específica, que permite una inhibición efectiva de la telomerasa. Esta propiedad única lo convierte en un compuesto valioso en el campo de la investigación del cáncer, ofreciendo posibles ventajas sobre otros derivados de la antraquinona.

Comparación Con Compuestos Similares

2,7-Diaminoanthraquinone: The starting material for the synthesis of the compound.

2,7-Diacetylaminoanthraquinone: An intermediate in the synthesis process.

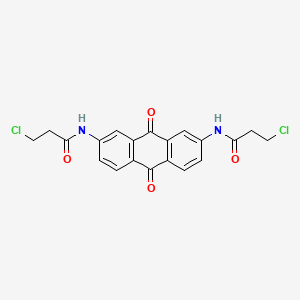

Other Anthraquinone Derivatives: Compounds such as doxorubicin and daunorubicin, which are also used in cancer therapy.

Uniqueness: What sets 2,7-Bis[2-(isopropylamino)acetamido]anthraquinone apart is its specific structure, which allows for effective telomerase inhibition. This unique property makes it a valuable compound in the field of cancer research, offering potential advantages over other anthraquinone derivatives.

Propiedades

Fórmula molecular |

C24H28N4O4 |

|---|---|

Peso molecular |

436.5 g/mol |

Nombre IUPAC |

N-[9,10-dioxo-7-[[2-(propan-2-ylamino)acetyl]amino]anthracen-2-yl]-2-(propan-2-ylamino)acetamide |

InChI |

InChI=1S/C24H28N4O4/c1-13(2)25-11-21(29)27-15-5-7-17-19(9-15)24(32)20-10-16(6-8-18(20)23(17)31)28-22(30)12-26-14(3)4/h5-10,13-14,25-26H,11-12H2,1-4H3,(H,27,29)(H,28,30) |

Clave InChI |

DKNQCGLIKICHPF-UHFFFAOYSA-N |

SMILES canónico |

CC(C)NCC(=O)NC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)CNC(C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

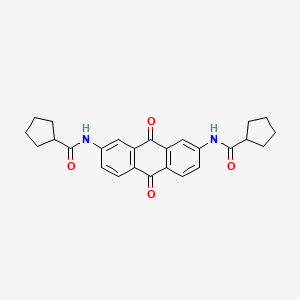

![2,7-Bis[2-(butylamino)acetamido]anthraquinone](/img/structure/B10841383.png)